molecular formula C18H22N2O2S B2577266 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide CAS No. 693256-59-6

4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B2577266
CAS RN: 693256-59-6
M. Wt: 330.45
InChI Key: QXXKSLWXZHUHAM-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as compound A, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is of interest due to its ability to modulate the activity of certain proteins involved in various physiological processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its ability to modulate the activity of certain proteins. Specifically, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to bind to and inhibit the activity of protein kinases, which are enzymes involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting these enzymes, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can disrupt the signaling pathways involved in these processes, leading to the observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide have been extensively studied. In cancer cells, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In neurons, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have neuroprotective effects, preventing cell death and promoting cell survival. Additionally, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to modulate the activity of certain proteins involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high purity and yield, making it a suitable 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide for various applications. Additionally, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation of using this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its specificity for certain proteins, which may limit its effectiveness in certain contexts. Additionally, the potential toxicity of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide should be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more specific and potent inhibitors of the protein kinases targeted by this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, which may lead to more effective therapies for cancer and neurodegenerative diseases. Additionally, the potential applications of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in the treatment of inflammatory diseases should be further explored. Finally, the use of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies should be investigated, as it may enhance the effectiveness of these treatments.

Synthesis Methods

The synthesis of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridineamine with cyclohexyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis has been reported to have a high yield and purity, making it a suitable method for the preparation of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide.

Scientific Research Applications

4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been investigated for its potential therapeutic applications in various areas of research. One area of interest is cancer research, where this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects by modulating the activity of certain proteins involved in neuronal signaling.

properties

IUPAC Name

4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-11-12-19-18(13-14)20-23(21,22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXKSLWXZHUHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

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